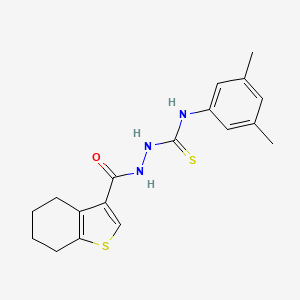![molecular formula C19H14N4O2 B6061298 1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6061298.png)
1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiazolidine-2,4-dione and has a molecular formula of C20H14N4O2. In
Wirkmechanismus
The mechanism of action of 1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of various cellular pathways that are responsible for the growth and proliferation of cancer cells, inflammation, and other diseases.
Biochemical and Physiological Effects:
1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and lower blood glucose levels in diabetic patients. This compound has also been shown to reduce oxidative stress and improve antioxidant status in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione in lab experiments include its potential applications in various fields, its stability, and its relatively low cost. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the research of 1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione. Some of these directions include the development of new synthetic methods for this compound, the exploration of its potential applications in other fields, and the investigation of its potential side effects and toxicity. Additionally, the use of this compound in combination with other drugs and therapies may also be explored.
Synthesemethoden
The synthesis of 1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione is a multistep process that involves the reaction of various reagents. The first step involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This compound is then reacted with benzaldehyde to form 1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, diabetes, and inflammation. This compound has also been studied for its antifungal, antibacterial, and antioxidant properties.
Eigenschaften
IUPAC Name |
3-hydroxy-2-phenyl-4-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18-16(19(25)23(22-18)15-9-5-2-6-10-15)11-14-12-20-21-17(14)13-7-3-1-4-8-13/h1-12,25H,(H,22,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNDLOZEVHDLAL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(NC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN=C/C2=C\C3=C(N(NC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(3-phenyl-1H-pyrazol-4-ylmethylene)-pyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6061228.png)
![2-[4-(1-piperidinylacetyl)-1-piperazinyl]quinoline dihydrochloride](/img/structure/B6061236.png)
![3-[1-(3-chlorobenzoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6061244.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![3-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6061257.png)
![methyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6061266.png)
![3-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6061274.png)


![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)
![methyl 4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6061304.png)
![(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6061307.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)